2-Naphthylmethylphosphonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthylmethylphosphonic acid, can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions using hydrochloric acid or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of phosphonic acids often involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Naphthylmethylphosphonic acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group to produce different functional groups.
Substitution: The compound can undergo substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized naphthalene compounds .
Scientific Research Applications
2-Naphthylmethylphosphonic acid, has several scientific research applications:
Mechanism of Action
The mechanism by which phosphonic acid, (2-naphthalenylmethyl)-, exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can affect various biochemical pathways, particularly those involving phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Hydroxy-2-naphthalenylmethylphosphonic acid: Similar in structure but with different functional groups attached to the naphthalene ring.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with different biological functions.
Uniqueness
2-Naphthylmethylphosphonic acid, is unique due to its specific structural features that allow it to form stable complexes and inhibit specific enzymes. Its ability to mimic phosphate groups makes it particularly valuable in biochemical research and potential medical applications .
Properties
IUPAC Name |
naphthalen-2-ylmethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11O3P/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELZKSLXGDCKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395172 | |
Record name | Phosphonic acid, (2-naphthalenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16672-84-7 | |
Record name | Phosphonic acid, (2-naphthalenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16672-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, (2-naphthalenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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